2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. BDA-410 is a selective inhibitor of the endoplasmic reticulum (ER) stress sensor IRE1α, which is involved in the regulation of the unfolded protein response (UPR) pathway.
Mechanism of Action
2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide selectively inhibits the endoplasmic reticulum (ER) stress sensor IRE1α, which is involved in the regulation of the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to ER stress, which is caused by the accumulation of misfolded proteins in the ER. IRE1α plays a crucial role in the UPR pathway by splicing the mRNA of X-box binding protein 1 (XBP1), which is involved in the regulation of ER stress-induced apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer models, this compound induces apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In diabetes models, this compound improves glucose tolerance and insulin sensitivity by reducing ER stress-induced inflammation. In neurodegenerative disorder models, this compound protects against neuronal damage and cognitive impairment by reducing ER stress-induced apoptosis.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide has several advantages for lab experiments, including its high selectivity and potency as an IRE1α inhibitor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential off-target effects on other ER stress sensors.
Future Directions
2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide has significant potential for the development of novel therapies for various diseases. The future directions for this compound research include further investigation of its pharmacokinetics and pharmacodynamics, optimization of its chemical structure to improve its potency and selectivity, and evaluation of its efficacy in clinical trials. Additionally, this compound could be used as a tool compound to further understand the role of IRE1α in the UPR pathway and its implications in disease pathogenesis.
Scientific Research Applications
2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the IRE1α-XBP1 pathway. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by reducing ER stress-induced inflammation. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and cognitive impairment by reducing ER stress-induced apoptosis.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3,5-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-10-3-1-9(2-4-10)5-14(19)18-13-7-11(16)6-12(17)8-13/h1-4,6-8H,5H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQLDPNBDFCRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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